Stigmast-4-ene-3,6-diol

Description

Context within Steroid and Phytosterol Chemical Classes

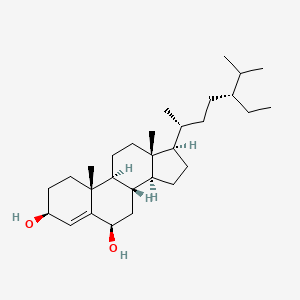

Stigmast-4-ene-3,6-diol is fundamentally classified as a steroid, characterized by its core structure of a gonane, which consists of seventeen carbon atoms arranged in four fused rings: three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. More specifically, it belongs to the phytosterol class, which are plant-derived steroids.

The defining features of this compound's structure are:

A stigmastane (B1239390) skeleton : This indicates a C29 steroid, meaning it has a 29-carbon framework. This framework is based on the cholestane (B1235564) skeleton with an additional ethyl group at the C-24 position of the side chain. foodb.ca

A double bond at the C-4 position : The "-ene" suffix in its name signifies the presence of a double bond within the steroid's ring structure, specifically between the fourth and fifth carbon atoms.

Two hydroxyl groups at the C-3 and C-6 positions : The "-diol" suffix indicates the presence of two alcohol functional groups, located at the third and sixth carbon atoms of the steroid nucleus.

This specific arrangement of the steroid core, the double bond, and the hydroxyl groups distinguishes this compound from other related phytosterols (B1254722) and is crucial to its chemical properties and biological activities. It is considered a derivative of the more common phytosterol, stigmasterol. ontosight.ai

| Property | Value |

| Chemical Formula | C29H50O2 |

| Molecular Weight | 430.71 g/mol |

| CAS Number | 113626-76-9 |

| Chemical Class | Steroid, Phytosterol, Stigmastane derivative |

| Key Structural Features | Stigmastane skeleton, C-4 double bond, C-3 and C-6 hydroxyl groups |

Academic Significance as a Natural Product in Scientific Investigations

The academic significance of this compound stems from its isolation from various medicinal plants and the subsequent investigation of its biological properties. Researchers have identified this compound in a number of plant species, often as part of broader phytochemical screenings to uncover novel bioactive compounds.

Isolation from Various Plant Species:

Morus alba (Mulberry): this compound has been isolated from the fruit of the mulberry tree. mdpi.comresearchgate.net

Ailanthus altissima (Tree of Heaven): This compound, along with other stigmasterols, has been identified in the fruits of this plant, which is used in traditional Chinese medicine. koreascience.krphcogrev.com

Cassia mimosoïdes: Research has identified this compound as a constituent of this plant species. rsc.org

Hamelia patens and Clitoria ternatea: Early reports indicated the isolation of a related compound, stigmast-4-ene-3,6-dione, from these plants. nih.gov

Nux Prinsepiae and Trichosanthes kirilowii: this compound has been isolated from these plant sources. medchemexpress.com

Investigated Biological Activities:

The scientific interest in this compound is largely driven by its potential biological effects, which have been explored in several preclinical studies.

| Research Area | Findings | Plant Source (in study) |

| Anti-inflammatory Activity | Stigmast-4-ene-3β,6β-diol was evaluated for its inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice and was found to possess marked inhibitory activity. chemfaces.com | Not specified in abstract |

| Renoprotective Effects | In a study investigating compounds from Morus alba fruit, (3β,6α)-stigmast-4-ene-3,6-diol and stigmast-4-ene-3β,6β-diol displayed protective effects against cisplatin-induced cell damage in LLC-PK1 kidney cells. mdpi.comresearchgate.net | Morus alba |

| Antimicrobial Properties | While a study on Cassia mimosoïdes highlighted the antimicrobial potential of several isolated compounds, stigmast-4-en-3β,6α-diol showed notable inhibition against Aspergillus fumigatus and Aspergillus niger. rsc.org | Cassia mimosoïdes |

These research findings underscore the importance of this compound as a natural product that warrants further scientific investigation to fully elucidate its mechanisms of action and potential therapeutic applications. The continued exploration of this and other phytosterols is a dynamic area of natural product research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H50O2 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

InChI |

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1 |

InChI Key |

OOUCIUZOGLWLAN-NDDUEHJASA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |

Origin of Product |

United States |

Q & A

Q. What chromatographic techniques are recommended for isolating Stigmast-4-ene-3,6-diol from plant extracts?

Isolation typically involves acetone extraction followed by silica gel column chromatography and gel filtration. Thin-layer chromatography (TLC) is used for preliminary separation, while high-performance liquid chromatography (HPLC) ensures purity. For structural confirmation, preparative TLC or reversed-phase HPLC may be employed .

Q. How is NMR spectroscopy utilized in confirming the structure of this compound?

NMR (¹H and ¹³C) is critical for determining stereochemistry and functional groups. For example, the 3β and 6β hydroxyl groups produce distinct chemical shifts in the range of δ 3.2–3.8 ppm (¹H) and δ 70–80 ppm (¹³C). Comparison with known stigmasterol derivatives and 2D-NMR techniques (e.g., COSY, HMBC) resolve positional ambiguities .

Q. What spectroscopic methods are essential for assessing the purity of this compound?

A combination of techniques is required:

- HPLC : Quantifies purity via retention time matching and peak area analysis.

- Mass Spectrometry (MS) : Confirms molecular weight (m/z 430.71 for [M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (if oxidized) groups.

- UV-Vis : Detects conjugated systems (e.g., α,β-unsaturated ketones in oxidized derivatives) .

Q. What are the optimal storage and handling protocols for this compound?

Store at 2–8°C in airtight, light-resistant containers. Avoid humidity and heat to prevent oxidation. Use desiccants and inert atmospheres (e.g., nitrogen) for long-term storage. Record batch-specific data (e.g., CAS 113626-76-9) and monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from stereochemical variations (e.g., 3β,6β vs. 3β,6α diols) or impurities in isolated compounds. Strategies include:

- Comparative Bioassays : Test purified stereoisomers against identical cell lines (e.g., C57BL/6 murine lymphoma cells).

- Metabolic Profiling : Use LC-MS to identify degradation products or metabolites influencing activity.

- Dose-Response Meta-Analysis : Synthesize data from multiple studies to establish consensus EC₅₀ values .

Q. What are the challenges in synthesizing this compound de novo, and what methods are explored?

Total synthesis is complicated by the steric hindrance of the 4-ene-3,6-diol system and the need for β-configuration at C3 and C6. Current approaches include:

- Biocatalytic Hydroxylation : Microbial enzymes (e.g., cytochrome P450s) introduce hydroxyl groups regioselectively.

- Semi-Synthesis : Modify stigmasterol (CAS 83-48-7) via selective oxidation and reduction.

- Chiral Auxiliaries : Control stereochemistry during Grignard or aldol reactions .

Q. How can researchers design experiments to elucidate the cytotoxicity mechanism of this compound?

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀.

- Apoptosis Markers : Quantify caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) via flow cytometry.

- Transcriptomic Profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53, Bcl-2).

- Molecular Docking : Predict interactions with targets like sterol-binding proteins or DNA topoisomerases .

Q. What are the implications of stereochemical variations (e.g., 3β,6β vs. 3β,6α diols) on the bioactivity of stigmastane derivatives?

Stereochemistry critically impacts receptor binding and metabolic stability. For example:

- 3β,6β-Diol : Exhibits stronger cytotoxicity (IC₅₀ ~20 µM in RMA cells) due to planar alignment with membrane sterols.

- 3β,6α-Diol : Reduced activity (IC₅₀ >100 µM) likely due to steric clashes in hydrophobic pockets.

- 6-Keto Derivatives : The 3β-OH/6-keto configuration (e.g., Stigmast-4-ene-3β-ol-6-one) shows enhanced plant toxicity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.